[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methyloxan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methyloxan-2-yl)methanone: is a complex organic compound that features a combination of fluorophenyl, pyrazolyl, piperidinyl, and methyloxanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methyloxan-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group. The piperidine ring is then synthesized and attached to the pyrazole moiety. Finally, the methyloxanyl group is incorporated to complete the synthesis. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial production process to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its specific functional groups.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methyloxan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the pyrazole and piperidine rings contribute to the overall stability and specificity of the interaction. The methyloxanyl group may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidine: Lacks the methyloxanyl group, resulting in different solubility and bioavailability properties.
[4-(3-chlorophenyl)-1H-pyrazol-5-yl]piperidine: Substitution of fluorine with chlorine alters the compound’s reactivity and binding affinity.
[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methyloxan-2-yl)methanol:
Uniqueness: The combination of fluorophenyl, pyrazolyl, piperidinyl, and methyloxanyl groups in [4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methyloxan-2-yl)methanone provides a unique set of properties, including enhanced binding affinity, stability, and specific reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methyloxan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O2/c1-21(9-2-3-12-27-21)20(26)25-10-7-15(8-11-25)19-18(14-23-24-19)16-5-4-6-17(22)13-16/h4-6,13-15H,2-3,7-12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJDSIOOOWYJCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCO1)C(=O)N2CCC(CC2)C3=C(C=NN3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.